An In-depth Technical Guide to N-(1-pyridin-2-ylethyl)formamide
An In-depth Technical Guide to N-(1-pyridin-2-ylethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of N-(1-pyridin-2-ylethyl)formamide, a pyridine-containing amide of interest in chemical synthesis and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, established chemical principles, and predicted data to offer a robust profile. This document covers the compound's structure, physicochemical properties, proposed synthetic methodologies, and expected spectroscopic characteristics. Furthermore, it explores potential biological activities based on structure-activity relationships of similar compounds and outlines essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction and Chemical Identity
N-(1-pyridin-2-ylethyl)formamide, with the CAS Number 854701-06-7, is a heterocyclic compound featuring a pyridine ring linked to a formamide moiety via an ethyl bridge.[1] The presence of the pyridine ring, a common scaffold in pharmacologically active compounds, and the formamide group, a key functional group in various chemical transformations, makes this molecule a subject of interest for further investigation. The structural isomer, N-pyridin-2-ylmethyl-formamide (CAS: 56625-03-7), has been more extensively documented, and its properties can provide some initial insights into the characteristics of the target molecule.[2][3]
The core structure combines the aromatic, electron-withdrawing nature of the pyridine ring with the polar and hydrogen-bonding capabilities of the formamide group. This unique combination of features suggests potential applications in coordination chemistry, as a synthetic intermediate, and as a candidate for biological screening.
Physicochemical Properties
Table 1: Predicted and Inferred Physicochemical Properties of N-(1-pyridin-2-ylethyl)formamide
| Property | Predicted/Inferred Value | Basis for Estimation |
| Molecular Formula | C₈H₁₀N₂O | Calculated from structure |
| Molecular Weight | 150.18 g/mol | Calculated from molecular formula |
| Appearance | Likely a pale yellow liquid or low-melting solid | Based on similar N-substituted formamides |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) and sparingly soluble in water. | Based on the polar nature of the formamide and pyridine groups. |
| pKa | The pyridine nitrogen is expected to be weakly basic. | General knowledge of pyridine chemistry. |
Synthesis and Methodologies
The synthesis of N-(1-pyridin-2-ylethyl)formamide can be logically approached through the formylation of its corresponding amine precursor, 1-(2-pyridyl)ethanamine. Several established methods for N-formylation are applicable, with the Leuckart reaction presenting a plausible and efficient route.
Key Precursor: 1-(2-Pyridyl)ethanamine
The direct precursor for the synthesis of N-(1-pyridin-2-ylethyl)formamide is 1-(2-pyridyl)ethanamine (also known as 1-(pyridin-2-yl)ethan-1-amine), CAS Number 42088-91-5. This starting material is commercially available and its properties are well-documented.
Proposed Synthetic Route: The Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, which can also be adapted for the N-formylation of amines using formic acid or a formamide as the formylating agent. A rapid synthesis of the positional isomer, N-[1-(4-pyridyl)ethyl]formamide, has been reported using a modified Leuckart reaction, suggesting this is a viable strategy.
Reaction Scheme:
Figure 1: Proposed synthesis of N-(1-pyridin-2-ylethyl)formamide via formylation of 1-(2-pyridyl)ethanamine.
Experimental Protocol (Proposed):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(2-pyridyl)ethanamine and an excess of formic acid.
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Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess formic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Excess Formic Acid: Using an excess of formic acid serves as both the formylating agent and the solvent, driving the reaction to completion.
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Reflux Conditions: Heating the reaction provides the necessary activation energy for the formylation to occur at a reasonable rate.
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Aqueous Work-up with Bicarbonate: This step is crucial to neutralize the acidic reaction mixture and facilitate the extraction of the organic product.
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Column Chromatography: This standard purification technique is employed to isolate the desired product from any unreacted starting material or byproducts.
Spectroscopic Characterization (Predicted)
While experimental spectra for N-(1-pyridin-2-ylethyl)formamide are not publicly available, its characteristic spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for N-(1-pyridin-2-ylethyl)formamide
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons of the pyridine ring (δ 7.0-8.5 ppm).- Formyl proton (CHO) as a singlet or doublet (due to coupling with NH) (δ ~8.0-8.5 ppm).- Methine proton (CH) adjacent to the pyridine ring and nitrogen (quartet or multiplet).- Methyl protons (CH₃) as a doublet.- Amide proton (NH) as a broad singlet. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring (δ ~120-160 ppm).- Carbonyl carbon of the formamide (C=O) (δ ~160-170 ppm).- Methine carbon (CH).- Methyl carbon (CH₃). |
| IR Spectroscopy | - N-H stretching vibration (around 3300 cm⁻¹).- C=O stretching vibration of the amide (around 1670 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic).- C=N and C=C stretching vibrations of the pyridine ring. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (150.18).- Fragmentation pattern likely showing loss of the formyl group and cleavage at the ethyl bridge. |
Diagram of Key Structural Features for Spectroscopic Analysis:
Figure 2: Key proton environments in N-(1-pyridin-2-ylethyl)formamide for ¹H NMR prediction.
Potential Biological and Pharmacological Activities
Direct biological studies on N-(1-pyridin-2-ylethyl)formamide have not been reported. However, the pyridine and amide moieties are prevalent in a wide range of biologically active molecules.
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Pyridine Derivatives: The pyridine scaffold is a well-known privileged structure in medicinal chemistry, found in drugs with diverse activities, including antimicrobial, anti-inflammatory, and anticancer properties.
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Formamide and Amide Derivatives: Amide-containing compounds are fundamental in biochemistry and pharmacology. The N-formyl group can participate in hydrogen bonding, a critical interaction for receptor binding.
Structure-Activity Relationship (SAR) Insights:
Based on SAR studies of related N-pyridylamides and other heterocyclic amides, it is plausible that N-(1-pyridin-2-ylethyl)formamide could be explored for activities such as:
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Analgesic and Anti-inflammatory Effects: Some N-pyridylamides have demonstrated significant analgesic and anti-inflammatory properties.[4][5]
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Antimicrobial Activity: The combination of a pyridine ring and an amide linkage is a feature in some antimicrobial agents.
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Enzyme Inhibition: The structure may allow for interactions with the active sites of various enzymes, making it a candidate for inhibitor screening.
Further research, including in vitro and in vivo screening, is necessary to elucidate any specific biological activities of this compound.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for N-(1-pyridin-2-ylethyl)formamide is not available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. The safety information for formamide and related N-substituted formamides should be considered.[6][7]
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
N-(1-pyridin-2-ylethyl)formamide is a chemical compound with potential for further investigation in synthetic and medicinal chemistry. While direct experimental data is currently scarce, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and an outline of its potential biological relevance. The information presented here, based on established chemical principles and data from analogous structures, serves as a valuable starting point for researchers interested in exploring the chemistry and applications of this molecule. Further experimental validation of the properties and activities discussed in this guide is highly encouraged to fully characterize this compound.
References
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NextSDS. N-(1-PYRIDIN-2-YL-ETHYL)-FORMAMIDE — Chemical Substance Information. [Link]
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Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(9), 1799. [Link]
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NextSDS. N-Pyridin-2-ylmethyl-formamide — Chemical Substance Information. [Link]
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Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. ResearchGate. [Link]
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PubChem. N-Pyridin-2-ylmethyl-formamide. [Link]
